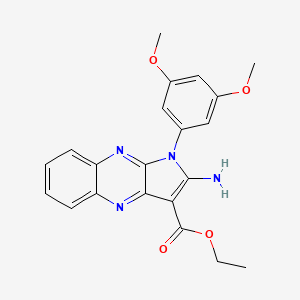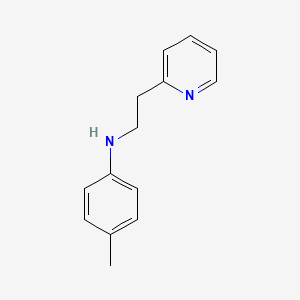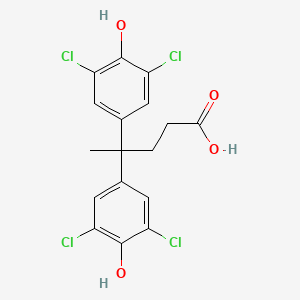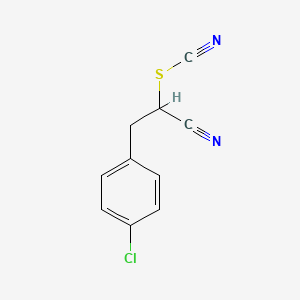![molecular formula C15H10ClN3O4 B11961436 2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンは、イソインドールとニトロアニリンの両方の部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンの合成は、通常、特定の条件下で4-クロロ-2-ニトロアニリンと無水フタル酸を反応させることを伴います。 反応は通常、トルエンやキシレンなどの適切な溶媒の存在下で、イソインドール環の形成を促進するp-トルエンスルホン酸などの触媒を用いて行われます .
工業生産方法
工業的な環境では、この化合物の生産には、品質と収率の一貫性を確保するための連続フロープロセスが含まれる場合があります。自動化反応器と温度、圧力、反応物濃度などの反応パラメーターの精密な制御は、大規模合成において不可欠です。
化学反応の分析
反応の種類
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンは、以下を含むさまざまな化学反応を起こすことができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミンに還元することができます。
置換: クロロ基は、適切な条件下でアミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
還元: パラジウム担持炭素 (Pd/C) を触媒とする水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンやチオールなどの求核剤。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
生成される主な生成物
還元: 2-[(4-クロロ-2-アミノアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンの生成。
置換: クロロ基を置換したさまざまな置換基を持つ誘導体の生成。
酸化: 追加の官能基を持つ酸化誘導体の生成。
科学研究への応用
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物学的活性について調査されています。
医学: 独自の構造的特徴のために、創薬における潜在的な用途が探求されています。
科学的研究の応用
2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
作用機序
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を形成する生体還元を起こす可能性があり、さまざまな生物学的効果をもたらします。 イソインドール部分は、特定の酵素や受容体に結合し、その活性を調節する役割を果たす可能性もあります .
類似化合物との比較
類似化合物
4-クロロ-2-ニトロアニリン: ニトロアニリンの部分を共有しますが、イソインドール構造がありません。
2-メチル-3-ニトロアニリン: クロロ基ではなくメチル基を持つ類似のニトロアニリン構造。
インドール誘導体: インドール構造を持つが、異なる置換基を持つ化合物
独自性
2-[(4-クロロ-2-ニトロアニリノ)メチル]-1H-イソインドール-1,3(2H)-ジオンは、イソインドールとニトロアニリンの部分の組み合わせにより、独自の化学的および生物学的特性を持ちます。この二重の機能により、研究や産業におけるさまざまな用途で汎用性の高い化合物となっています。
特性
分子式 |
C15H10ClN3O4 |
|---|---|
分子量 |
331.71 g/mol |
IUPAC名 |
2-[(4-chloro-2-nitroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClN3O4/c16-9-5-6-12(13(7-9)19(22)23)17-8-18-14(20)10-3-1-2-4-11(10)15(18)21/h1-7,17H,8H2 |
InChIキー |
LQPHQGHPVQYLEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)



![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)

![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)




![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)

